2,4-Dimethyl-6-(propan-2-yl)pyridine
Description
Properties
CAS No. |
51779-52-3 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2,4-dimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3 |
InChI Key |
RYECSFVDVZOGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 2,4-dimethyl-6-(1-methylethyl)-, can be achieved through several methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
Pyridine, 2,4-dimethyl-6-(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine, 2,4-dimethyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the substituents and the overall structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
2,4-Dimethyl-6-(Pyridyl-2)Pyridine (Isomer)
- Structure : A positional isomer with a pyridyl substituent at position 6 instead of isopropyl.
- Synthesis : Produced via Co-catalyzed cyclotrimerization of nitriles and acetylenes in toluene at 120°C, yielding 91% with a 72:28 isomer ratio .
6-Bromo-2-(Furan-2-yl)-3-(Prop-2-ynyl)Imidazo[4,5-b]Pyridine
- Structure : Contains an imidazo[4,5-b]pyridine core with bromo, furyl, and propargyl groups.
- Synthetic Route : Built via multistep modifications, leveraging alkyne reactivity for further functionalization .
- Key Differences : The fused imidazole ring and bromine substituent increase molecular complexity and polarity compared to the simpler alkyl-substituted target compound.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine
- Structure : Features chloro and aryl substituents, with molecular weights ranging from 466 to 545 g/mol.
- Properties: High melting points (268–287°C) due to extended conjugation and hydrogen bonding from amino groups .
- Key Differences: Electronegative substituents (Cl, NO₂) enhance electrophilic substitution reactivity, contrasting with the electron-donating alkyl groups in the target compound.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2,4-Dimethyl-6-(propan-2-yl)pyridine | ~165 (estimated) | N/A | 2-Me, 4-Me, 6-iPr | High lipophilicity, steric hindrance |
| 2,4-Dimethyl-6-(pyridyl-2)pyridine | ~237 | N/A | 2-Me, 4-Me, 6-pyridyl | Aromatic stacking, π-system interactions |
| 6-Bromo-imidazo[4,5-b]pyridine | ~318 | N/A | Br, furyl, propargyl | Bioactivity potential, alkyne reactivity |
| 2-Amino-4-(chlorophenyl)pyridine | 466–545 | 268–287 | Cl, aryl, NH₂ | High thermal stability, H-bonding capacity |
Key Observations :
- Lipophilicity: The isopropyl group in the target compound likely increases logP compared to polar analogues like 2-amino-4-chlorophenylpyridines.
- Thermal Stability: Aryl and amino substituents in compounds elevate melting points significantly, whereas alkyl groups may lower them due to reduced crystallinity.
Reactivity and Functionalization Potential
- Electrophilic Substitution : The target compound’s electron-donating methyl and isopropyl groups deactivate the pyridine ring toward electrophiles, contrasting with chloro- or nitro-substituted pyridines, which are more reactive .
Q & A
Q. What are the common synthetic routes for 2,4-Dimethyl-6-(propan-2-yl)pyridine, and how can reaction conditions be optimized for higher yield?
Answer: A widely cited method involves cyclocotrimerization of nitriles and alkynes using transition metal catalysts. For example, cobalt-based catalysts (e.g., CoCl₂/BuLi) enable cyclocotrimerization of propionitrile with methylacetylene, yielding isomeric trialkylpyridines in 71% yield . To optimize conditions:
- Catalyst Selection: Use η⁵-cyclopentadienyl/η⁴-cyclooctadiene cobalt complexes to achieve >90% yield in toluene at 120°C .
- Isomer Control: Adjust solvent polarity and temperature to influence product distribution (e.g., 72:28 isomer ratio in toluene) .
- Purification: Employ column chromatography with silica gel and non-polar solvents to isolate the desired isomer.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in spectral data be resolved?
Answer:
- NMR Analysis: Use ¹H and ¹³C NMR to confirm substitution patterns. For example, methyl groups at positions 2 and 4 produce distinct singlet signals, while the isopropyl group shows splitting due to diastereotopic protons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₃N).
- Ambiguity Resolution: Pair experimental data with density functional theory (DFT) calculations. For instance, hybrid functionals like B3LYP (which incorporate exact exchange terms) improve accuracy in predicting NMR chemical shifts and vibrational frequencies, reducing discrepancies .
Q. What are the typical functionalization reactions for this pyridine derivative, and how does regioselectivity influence product distribution?
Answer:
- Halogenation: Bromination at the para position of the pyridine ring can be achieved using N-bromosuccinimide (NBS) under radical conditions. For example, 5-Bromo-4-methyl-2-(propan-2-yl)pyridine derivatives are synthesized with >95% purity .
- Sulfonylation: Introduce sulfonyl groups via electrophilic substitution, leveraging the electron-deficient pyridine ring. Regioselectivity is influenced by steric hindrance from the isopropyl group .
- Methodological Tip: Use directing groups (e.g., amino or nitro) to enhance regiocontrol during functionalization.
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Answer:
- DFT Workflow:
- Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy.
- Electronic Structure Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Thermochemical Accuracy: Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to reduce deviations in bond dissociation energies to <2.4 kcal/mol .
- Applications: Predict regioselectivity in electrophilic substitution or ligand-metal binding affinity in coordination chemistry.
Q. What strategies are recommended for resolving contradictions between experimental data and computational predictions regarding its structure or reactivity?
Answer:
- Revisiting Functional Choice: If experimental vibrational frequencies conflict with DFT predictions, test hybrid functionals (e.g., M06-2X) that account for dispersion forces .
- Sensitivity Analysis: Vary solvent models (e.g., PCM vs. SMD) in calculations to match experimental solvent effects.
- Validation: Cross-check with X-ray crystallography or neutron diffraction data to resolve ambiguities in bond lengths/angles.
Q. What safety considerations and protocols are essential when handling hazardous intermediates or byproducts during its synthesis?
Answer:
- Hazard Mitigation:
- Use fume hoods and personal protective equipment (PPE) when handling volatile intermediates (e.g., acetylene or nitriles) .
- Follow SDS guidelines for pyridine derivatives, which may cause skin irritation or respiratory issues .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. For halogenated waste, use approved halogen scavengers .
Q. How can this compound be utilized in coordination chemistry, and what ligand design principles apply?
Answer:
- Ligand Design: The pyridine nitrogen and substituents (methyl/isopropyl) can coordinate to transition metals (e.g., Co, Fe). Steric bulk from the isopropyl group influences metal-ligand bond angles and catalytic activity .
- Case Study: Terpyridine analogs (e.g., 2,2':6',2''-terpyridine) are used in photoredox catalysis, suggesting potential for similar applications with this compound .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
